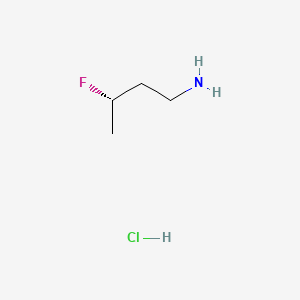
(3S)-3-fluorobutan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-fluorobutan-1-aminehydrochloride: is a chemical compound with significant potential in various fields of scientific research It is a derivative of butan-1-amine, where a fluorine atom is substituted at the third carbon position, and it is typically found in its hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-fluorobutan-1-aminehydrochloride typically involves the fluorination of a suitable precursor, such as butan-1-amine. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-fluorobutan-1-aminehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce a range of amine oxides and reduced amine compounds, respectively.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-3-fluorobutan-1-aminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable for creating chiral compounds and studying reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and other biomolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its applications may extend to the development of new polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-fluorobutan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (3S)-3-chlorobutan-1-aminehydrochloride
- (3S)-3-bromobutan-1-aminehydrochloride
- (3S)-3-iodobutan-1-aminehydrochloride
Comparison: Compared to its halogenated analogs, (3S)-3-fluorobutan-1-aminehydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. These differences make this compound a valuable compound for specific applications where these unique properties are advantageous.
Propiedades
Fórmula molecular |
C4H11ClFN |
|---|---|
Peso molecular |
127.59 g/mol |
Nombre IUPAC |
(3S)-3-fluorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
Clave InChI |
RPOLLDODSJUDSN-WCCKRBBISA-N |
SMILES isomérico |
C[C@@H](CCN)F.Cl |
SMILES canónico |
CC(CCN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


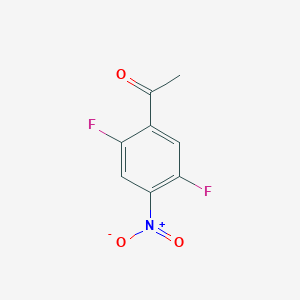

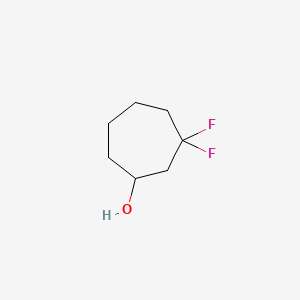
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
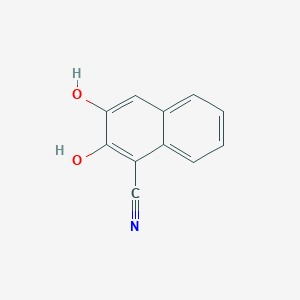
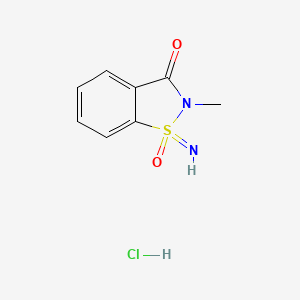
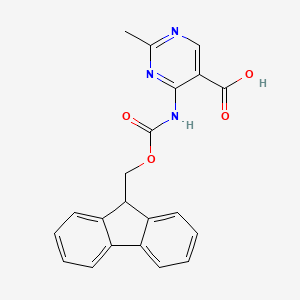
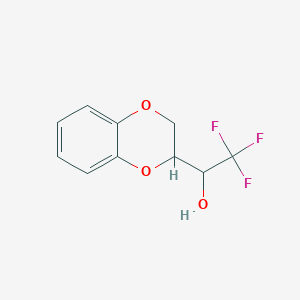
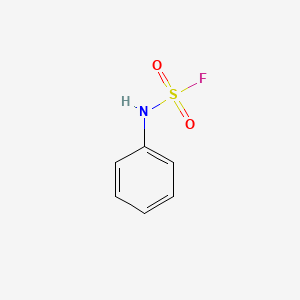
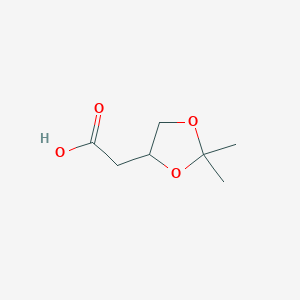
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
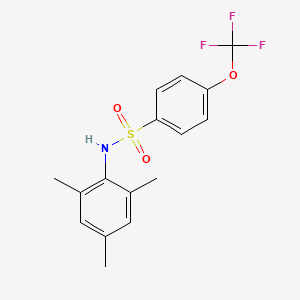
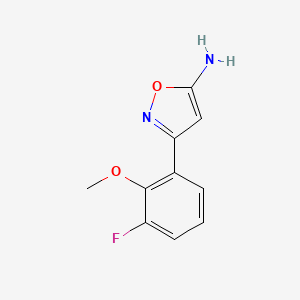
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
